molecular formula C23H20N4O3 B2354946 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-12-3

2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2354946
CAS No.: 712296-12-3
M. Wt: 400.438
InChI Key: MOFPJOADUOAWIK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrano[3,2-c]pyridine ring, an amine group, a nitrile group, and a methoxyphenyl group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrano[3,2-c]pyridine ring, which is a fused ring system, would likely play a significant role in its three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and amine groups could impact its solubility in different solvents .

Scientific Research Applications

Structural and Chemical Analysis

  • Synthesis and Structural Analysis : The synthesis and structural analysis of closely related compounds, like 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2,3-d] pyrazolo[3,4-b] pyridine-3-carbonitrile, have been documented. Such studies involve detailed X-ray crystallography to determine the crystal structure and highlight the significance of intermolecular hydrogen bonding interactions in stabilizing the crystal packing (Ganapathy et al., 2015).

  • Catalytic Applications : Research on similar compounds has explored their potential use as catalysts in synthetic chemistry. For example, nano-sized catalysts derived from pyranopyrimidine derivatives have shown efficacy in facilitating the synthesis of 1-(α-Aminoalkyl)-2-naphthols, demonstrating the compound's versatility in organic synthesis (Goudarziafshar et al., 2021).

Applications in Materials Science

  • Optical and Electronic Properties : Studies on pyrazolo[4,3-b] pyridine derivatives have investigated their thermal stability, polycrystalline structure, and optical properties, revealing potential applications in electronic devices due to their rectification behavior and photovoltaic properties (El-Menyawy et al., 2019).

  • Corrosion Inhibition : Pyrazolo[3,4-b]pyridines have also been synthesized and tested as corrosion inhibitors for mild steel in acidic environments, displaying significant inhibition efficiencies. This suggests their potential utility in protecting industrial materials from corrosive damage (Dandia et al., 2013).

Pharmacological Potential

  • Neurotropic Activity : The synthesis and pharmacological evaluation of diamino derivatives of pyrano[3,4-c]pyridines have shown that these compounds possess neurotropic properties, indicating potential applications in the development of treatments for neurological disorders (Paronikyan et al., 2016).

  • Antimicrobial Activity : Further studies on derivatives of pyrano[3,4-c]pyridines have explored their antimicrobial efficacy, with some compounds exhibiting pronounced antitubercular and antimicrobial activities against various bacterial and fungal strains (Kamdar et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-10-19-21(23(28)27(14)13-16-7-3-4-9-26-16)20(18(12-24)22(25)30-19)15-6-5-8-17(11-15)29-2/h3-11,20H,13,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFPJOADUOAWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)N1CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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